2-Methoxy-2-ethoxyethylamine

Description

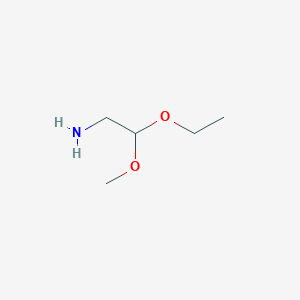

2-Methoxy-2-ethoxyethylamine (IUPAC name: 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine) is a polyether amine characterized by a methoxy-ethoxy-ethoxy chain attached to an ethylamine backbone. Its structure includes three ether linkages and a terminal primary amine group, making it a versatile compound for applications in organic synthesis and pharmaceutical research.

Synonyms:

- Tri(ethylene glycol) methyl ether amine

- 3,6,9-Trioxa-1-aminodecane

- 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine .

Molecular Formula: Estimated as C₇H₁₇NO₃ based on structural analysis, with a molar mass of 163.21 g/mol.

Physical Properties:

While specific data are unavailable in the provided sources, analogous polyether amines typically exhibit liquid states at room temperature, moderate water solubility due to ether linkages, and low volatility.

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

2-ethoxy-2-methoxyethanamine |

InChI |

InChI=1S/C5H13NO2/c1-3-8-5(4-6)7-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

VACMUMPQXACGGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Structural Complexity : The target compound’s extended polyether chain enhances hydrophilicity compared to simpler amines like 2-Methoxyethylamine , making it suitable for aqueous-phase reactions.

- Functional Diversity: Unlike 2-(2-Methoxyphenoxy)ethylamine, which incorporates an aromatic ring, the target compound’s aliphatic ether backbone may reduce steric hindrance in coordination chemistry.

- Reactivity: The primary amine group in this compound allows for nucleophilic reactions, similar to 2-(2-Aminoethoxy)ethanol, but with reduced polarity due to ether linkages .

Regulatory Status :

- Not explicitly regulated under CLP or REACH, but adherence to general amine safety protocols (e.g., ventilation, PPE) is recommended .

Research Opportunities :

- Investigation into the compound’s efficacy as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.

- Exploration in lipid nanoparticle formulations for mRNA delivery, leveraging its amphiphilic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.